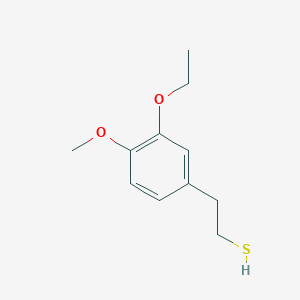

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol

Description

Properties

CAS No. |

396088-09-8 |

|---|---|

Molecular Formula |

C11H16O2S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)ethanethiol |

InChI |

InChI=1S/C11H16O2S/c1-3-13-11-8-9(6-7-14)4-5-10(11)12-2/h4-5,8,14H,3,6-7H2,1-2H3 |

InChI Key |

ADRRJYQSGHNFKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCS)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol typically involves a multi-step organic synthesis process. One common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with ethyl mercaptan under acidic conditions to form the desired thiol compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, including redox signaling and enzyme regulation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol

- CAS No.: 396088-09-8

- Molecular Formula : C₁₁H₁₆O₂S

- Synonyms: Benzeneethanethiol, 3-ethoxy-4-methoxy-; 2-(3-Ethoxy-4-methoxyphenyl)ethane-1-thiol .

Structural Features :

The compound consists of a benzene ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. A thiol (-SH) functional group is attached via a two-carbon ethyl chain. This combination of electron-donating substituents and a reactive thiol moiety makes it valuable in pharmaceutical intermediates and biochemical applications .

Comparison with Structurally Similar Compounds

2-(3-Methoxyphenyl)-1-(4-morpholinyl)ethanethione

Chemical Identity :

- IUPAC Name : 2-(3-Methoxyphenyl)-1-(4-morpholinyl)ethanethione

- CAS No.: 221354-48-9

- Molecular Formula: C₁₃H₁₅NO₂S .

Key Differences :

| Parameter | This compound | 2-(3-Methoxyphenyl)-1-(4-morpholinyl)ethanethione |

|---|---|---|

| Substituents | 3-Ethoxy, 4-methoxy on benzene | 3-Methoxy on benzene; morpholinyl group |

| Functional Group | Thiol (-SH) | Thione (C=S) |

| Backbone Structure | Ethyl chain linking thiol to benzene | Ethyl chain linking thione to morpholine |

| Electron Effects | Electron-donating alkoxy groups | Morpholine introduces polarity and basicity |

Research Implications :

2-(Dimethylamino)ethanethiol

Chemical Identity :

Key Differences :

Functional Contrast :

- The dimethylamino group in 2-(Dimethylamino)ethanethiol enhances its ability to act as a ligand in metal coordination chemistry, unlike the aryl-substituted target compound .

- The shorter carbon chain and lack of aromaticity reduce steric hindrance, favoring rapid oxidation to disulfides .

Research Findings and Implications

- Reactivity: The ethoxy and methoxy groups in the target compound stabilize the aromatic ring via resonance, reducing electrophilic substitution rates compared to non-substituted thiols.

- Steric Effects: The bulkier ethoxy group in this compound may hinder interactions in enzyme-binding pockets compared to simpler analogs like 2-(Dimethylamino)ethanethiol .

- Thermodynamic Stability : Thione derivatives (e.g., the morpholinyl compound) exhibit higher thermal stability due to the C=S bond’s lower reactivity .

Biological Activity

2-(3-Ethoxy-4-methoxyphenyl)ethanethiol, also known by its CAS number 396088-09-8, is an organic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C12H16O2S, with a molecular weight of approximately 224.32 g/mol. The compound features a thiol group, which is significant for its reactivity and potential interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2S |

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 396088-09-8 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The thiol group allows for the formation of disulfide bonds and can participate in redox reactions, influencing cellular signaling pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, which could be beneficial in treating conditions like arthritis.

- Cell Signaling Modulation : It may influence cell signaling pathways related to proliferation and apoptosis, making it a candidate for cancer research.

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases.

- Cancer Treatment : There are indications that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Neuroprotective Effects : Some studies have explored its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

-

Study on Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various thiols, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

-

Inflammation Model Study :

- In an experimental model of arthritis, administration of this compound resulted in reduced joint swelling and pain behaviors in animal subjects. The study suggested that this effect was mediated through inhibition of pro-inflammatory cytokines.

-

Cancer Cell Line Study :

- Research conducted on breast cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis and decreased cell viability, indicating its potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.